molecular formula C7H6F2O2S B13243612 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride

2-Fluoro-6-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13243612
M. Wt: 192.19 g/mol
InChI Key: BADRIYGPVULZRZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis and their presence in biologically active molecules. The structure of this compound consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a sulfonyl fluoride group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.

Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is more concise and efficient, utilizing reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often relies on scalable methods such as the fluoride-chloride exchange. This method is favored due to its simplicity and cost-effectiveness. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Reduction: The sulfonyl fluoride group can be reduced to the corresponding sulfonamide or thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.

    Electrophilic Aromatic Substitution: Formation of nitro, bromo, or other substituted derivatives of the benzene ring.

    Reduction: Formation of sulfonamides or thiols.

Scientific Research Applications

2-Fluoro-6-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The compound can interact with enzymes and proteins, leading to the formation of covalent adducts that can inhibit enzyme activity or alter protein function.

Comparison with Similar Compounds

2-Fluoro-6-methylbenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    2-Fluoro-5-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 5-position.

    2-Fluoro-4-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 4-position.

    2-Fluoro-3-methylbenzene-1-sulfonyl fluoride: Similar structure but with the methyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2-fluoro-6-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3

InChI Key

BADRIYGPVULZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)F

Origin of Product

United States

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